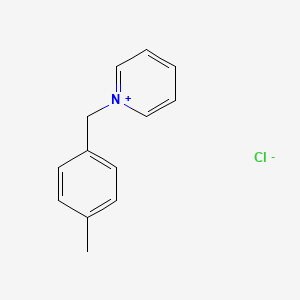

4-Methyl-benzylpyridinium chloride

Description

The exact mass of the compound this compound is 219.0814771 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDPUGYLVANLPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10776688 | |

| Record name | 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30004-39-8 | |

| Record name | 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Characteristics of 4-Methyl-benzylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and analytical methodologies for 4-Methyl-benzylpyridinium chloride. The information is intended to support research and development activities where this compound is of interest.

Chemical Identity and Physicochemical Properties

This compound, a quaternary ammonium salt, possesses a distinct molecular architecture comprising a pyridinium core. The compound is characterized by a methyl group at the 4-position of the pyridine ring and a benzyl group attached to the nitrogen atom, with a chloride anion to balance the charge. Its systematic IUPAC name is 1-benzyl-4-methylpyridin-1-ium chloride.[1]

A notable discrepancy exists in the literature and commercial databases regarding its CAS Registry Number, with both 30004-39-8 and 23662-66-0 being used to identify this compound.[1] Researchers should be aware of this when conducting literature and database searches.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄ClN | [1][2] |

| Molecular Weight | 219.71 g/mol | [1][2] |

| IUPAC Name | 1-benzyl-4-methylpyridin-1-ium chloride | [1] |

| Synonyms | N-Benzyl-4-methylpyridinium chloride, 1-benzyl-4-picolinium chloride | [2] |

| CAS Numbers | 30004-39-8, 23662-66-0 | [1] |

| Melting Point | 180-183 °C |

Structural Elucidation Data

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data | Source(s) |

| ¹H NMR | Aromatic protons: ~7.2-8.5 ppmBenzyl CH₂: ~5.5-6.0 ppmPyridinium methyl: ~2.5 ppm | |

| ¹³C NMR | Pyridinium carbons: ~125-160 ppmBenzyl carbons: ~128-134 ppm (aromatic), ~65 ppm (CH₂) Methyl carbon: ~22 ppm | |

| FTIR | C-H stretching (aromatic and aliphatic)C=C and C=N stretching (pyridinium ring)C-N stretching | |

| Mass Spectrometry | Molecular ion (M⁺) peak for the cation (C₁₃H₁₄N⁺) at m/z 184.11. Fragmentation patterns corresponding to the loss of the benzyl or methyl groups. |

Note: The absence of publicly available, experimentally verified ¹H and ¹³C NMR spectra is a current data gap.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction between 4-methylpyridine (also known as γ-picoline) and benzyl chloride.[3]

Materials:

-

4-Methylpyridine (γ-picoline)

-

Benzyl chloride

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash the solid with diethyl ether to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain this compound as a white to off-white solid.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound is outlined below.

Figure 1. Synthesis and Characterization Workflow

Structural Logic and Relationships

The core structure of this compound dictates its chemical properties and potential applications. The logical relationship between its structural components is visualized below.

Figure 2. Structural Components and their Relationship

Biological Activity

Currently, there is limited specific data in peer-reviewed literature detailing the biological activity and mechanism of action of this compound. Quaternary pyridinium salts, in general, are known to exhibit antimicrobial properties, and it has been suggested that this compound could be evaluated for antibacterial and antifungal efficacy.[3] However, detailed studies to confirm this and elucidate any specific signaling pathways involved are lacking.

Conclusion

This technical guide has summarized the key structural characteristics of this compound. The synthesis is straightforward, and the expected analytical data provide a solid basis for its identification. Future research should focus on obtaining high-resolution experimental spectra, determining its crystal structure, and exploring its potential biological activities in detail. The information presented herein serves as a valuable resource for researchers and professionals working with this compound.

References

- 1. Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) | C13H14ClN | CID 10856996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-benzyl-4-methyl-pyridin-1-ium chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Physicochemical properties of 4-Methyl-benzylpyridinium chloride

An In-depth Technical Guide to 4-Methyl-benzylpyridinium Chloride

Introduction

This compound, a quaternary ammonium compound, is a molecule of interest in various chemical and pharmaceutical research fields. Its structure, featuring a pyridinium core with a methyl group and a benzyl substituent, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The compound is systematically named 1-benzyl-4-methylpyridin-1-ium chloride.[1][2] It is also known by other names such as N-Benzyl-4-methylpyridinium chloride and 4-Methyl-1-(phenylmethyl)pyridinium chloride.[1][2] The structural characteristics include a positively charged pyridinium ring, a methyl group at the 4-position, a benzyl group attached to the nitrogen atom, and a chloride counterion.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

Core Properties

| Property | Value/Description | Source |

| CAS Number | 23662-66-0, 30004-39-8 | [1][2] |

| Molecular Formula | C13H14ClN | [1][2] |

| Molecular Weight | 219.71 g/mol | [1][2] |

| Melting Point | 180–183°C | [1] |

| Topological Polar Surface Area | 3.9 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic and Thermal Analysis Data

Spectroscopic and thermal analysis are crucial for the structural elucidation and characterization of the compound.

| Analysis Type | Data |

| ¹H NMR | Expected signals include aromatic protons (δ 7.2–8.5 ppm), a methyl group (δ 2.5 ppm), and benzyl protons (δ 4.5–5.0 ppm).[1] |

| ¹³C NMR | Expected signals include pyridinium carbons (δ 120–150 ppm), a methyl carbon (δ 20–25 ppm), and benzyl carbons (δ 40–50 ppm).[1] |

| Mass Spectrometry | Molecular ion peak at m/z 219.71 (M+), with fragmentation patterns corresponding to the pyridinium and benzyl moieties.[1] |

| Differential Scanning Calorimetry (DSC) | An endothermic peak is observed at 182°C, corresponding to its melting point.[1] |

| Thermogravimetric Analysis (TGA) | A 5% weight loss is recorded at 220°C.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are provided below.

Laboratory-Scale Synthesis

The synthesis is achieved through the quaternization of 4-methylpyridine with benzyl chloride.[1]

-

Reaction Setup: Mix equimolar quantities of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.

-

Heating: Reflux the mixture at 80–90°C for a period of 12–24 hours under an inert atmosphere.[1]

-

Isolation: After cooling the reaction mixture, the precipitated product is filtered. The solid is then washed with diethyl ether.[1]

-

Purification: The crude product is purified by recrystallization from ethanol/water mixtures to yield the final compound.[1]

Industrial-Scale Synthesis Considerations

For larger scale production, certain optimizations can be considered to improve efficiency and yield.

-

Catalyst Optimization: The use of tributylamine or phase-transfer catalysts can enhance the reaction rate.[1]

-

Solvent Recovery: Distillation systems can be employed to reclaim the acetonitrile solvent, making the process more cost-effective.[1]

-

Yield: Industrial processes have reported yields greater than 85% with a purity of ≥99% as determined by HPLC.[1]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[1]

-

Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).[1]

-

Mobile Phase: A mixture of acetonitrile and water in a 70:30 ratio, containing 0.1% trifluoroacetic acid.[1]

-

Detection: UV detection is typically used.

-

Retention Time: Approximately 6.2 minutes under these conditions.[1]

Biological Activity and Potential Applications

While specific biological signaling pathways for this compound are not extensively detailed in the literature, related N-benzylpyridinium derivatives have shown significant biological activity, suggesting potential therapeutic applications.

Cholinesterase Inhibition

N-benzylpyridinium derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] This is significant because the inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease.[4] The benzylpyridinium structure can mimic portions of approved drugs like donepezil, allowing it to interact with the catalytic site of the cholinesterase enzymes.[3][4] Some derivatives have been shown to act as non-competitive inhibitors of AChE.[3]

Caption: Conceptual diagram of acetylcholinesterase (AChE) inhibition.

Other Potential Applications

Beyond its potential in drug development, this compound is also being explored in other areas:

-

Ionic Liquids: Its salt-like nature makes it a candidate for engineering ionic liquids, which have applications in energy storage and as green solvents.[1]

-

Catalysis: The compound could serve as a phase-transfer catalyst or be used in cross-coupling and polymerization reactions.[1]

Future Research Directions

Future research on this compound could focus on several promising areas:

-

Biological Screening: A thorough evaluation of its antibacterial and antifungal efficacy, particularly against resistant strains, is warranted.[1]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives could elucidate the key structural features required for potent cholinesterase inhibition and other biological activities.

-

Material Science: Further investigation into its properties as an ionic liquid, focusing on conductivity and thermal stability, could lead to novel applications.[1]

References

- 1. This compound (30004-39-8) for sale [vulcanchem.com]

- 2. Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) | C13H14ClN | CID 10856996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 4. Buy N-Alkyl-N-benzylpyridinium chloride (EVT-1508912) | 100765-57-9 [evitachem.com]

An In-depth Technical Guide to the Synthesis of 4-Methylbenzylpyridinium Chloride from 4-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylbenzylpyridinium chloride, a quaternary ammonium compound, from the starting materials 4-methylpyridine and benzyl chloride. This document details the chemical reaction, experimental protocols, and physicochemical properties of the target compound, presenting quantitative data in a clear and accessible format.

Introduction

4-Methylbenzylpyridinium chloride, also known as 1-benzyl-4-methylpyridinium chloride, is a quaternary ammonium salt. The synthesis involves the quaternization of the nitrogen atom in the 4-methylpyridine ring with a benzyl group from benzyl chloride. This reaction is a classic example of the Menshutkin reaction, a widely used method for the alkylation of tertiary amines with alkyl halides. The resulting compound has potential applications in various fields, including as an ionic liquid, a phase-transfer catalyst, and in the development of novel therapeutic agents.

Chemical Reaction and Mechanism

The synthesis of 4-methylbenzylpyridinium chloride is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This concerted reaction involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond, leading to the formation of the positively charged pyridinium cation and the chloride anion.

Reaction Scheme:

Figure 1: Synthesis of 4-methylbenzylpyridinium chloride.

Experimental Protocols

Two detailed experimental protocols for the synthesis of 4-methylbenzylpyridinium chloride are provided below. Protocol 1 is a general laboratory-scale synthesis, while Protocol 2 describes a synthesis of a closely related compound, offering valuable insights into reaction conditions.

Protocol 1: Laboratory-Scale Synthesis

This protocol is a general method for the synthesis of 4-methylbenzylpyridinium chloride.[1]

Materials:

-

4-Methylpyridine (γ-picoline)

-

Benzyl chloride

-

Anhydrous acetonitrile

-

Diethyl ether

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 4-methylpyridine and benzyl chloride.

-

Add anhydrous acetonitrile as the solvent.

-

Heat the reaction mixture to reflux at 80-90°C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from a mixture of ethanol and water.

-

Dry the purified crystals under vacuum to obtain 4-methylbenzylpyridinium chloride as a white to off-white solid. Industrial processes have reported yields of over 85% with a purity of ≥99% as determined by HPLC.[1]

Protocol 2: Synthesis of a Related Compound (4-Methyl-1-(4-nitrobenzyl)pyridinium chloride)

This protocol details the synthesis of a similar pyridinium salt and can be adapted for the synthesis of the target compound.[2]

Materials:

-

4-Nitrobenzyl chloride (34.4 g, 0.2 mole)

-

4-Methylpyridine (27.9 g, 0.3 mole)

-

Acetonitrile (200 ml)

Procedure:

-

Dissolve 4-nitrobenzyl chloride and 4-methylpyridine in acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux and maintain for 8 hours.

-

After 8 hours, cool the reaction mixture and evaporate the solvent to approximately half its original volume using a rotary evaporator.

-

The product will crystallize upon cooling. Isolate the crystals by filtration.

Quantitative Data

The following tables summarize the key quantitative data for 4-methylbenzylpyridinium chloride and its starting materials.

Table 1: Physicochemical Properties of 4-Methylbenzylpyridinium Chloride

| Property | Value | Reference |

| IUPAC Name | 1-benzyl-4-methylpyridin-1-ium chloride | [3] |

| CAS Number | 23662-66-0 | [3][4][5] |

| Molecular Formula | C₁₃H₁₄ClN | [3][6] |

| Molecular Weight | 219.71 g/mol | [3][6] |

| Melting Point | 182°C | [1] |

| Appearance | White to yellow or light brown/red powder | [7] |

| Solubility | Soluble in water | [7] |

Table 2: Spectroscopic Data of 4-Methylbenzylpyridinium Chloride

| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | 9.1-8.9 (d) | Protons ortho to N in pyridinium ring |

| 7.8-7.6 (d) | Protons meta to N in pyridinium ring | |

| 7.5-7.3 (m) | Phenyl protons | |

| 5.8 (s) | CH₂ (benzyl) | |

| 2.6 (s) | CH₃ (methyl) | |

| ¹³C NMR | 160 | C-4 (pyridinium) |

| 145 | C-2, C-6 (pyridinium) | |

| 134 | C-1' (phenyl) | |

| 130 | C-4' (phenyl) | |

| 129 | C-2', C-3', C-5', C-6' (phenyl) | |

| 128 | C-3, C-5 (pyridinium) | |

| 63 | CH₂ (benzyl) | |

| 22 | CH₃ (methyl) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The data presented here are expected values.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-methylbenzylpyridinium chloride.

Figure 2: Experimental workflow for the synthesis.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, solvent, and product in the synthesis.

Figure 3: Relationship of reaction components.

Conclusion

The synthesis of 4-methylbenzylpyridinium chloride from 4-methylpyridine and benzyl chloride is a straightforward and high-yielding quaternization reaction. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The detailed experimental procedures and comprehensive physicochemical and spectroscopic data will aid in the successful synthesis, purification, and characterization of this versatile quaternary ammonium salt. Further research into the applications of 4-methylbenzylpyridinium chloride is warranted, given its potential in various chemical and pharmaceutical domains.

References

- 1. 4-Methyl-benzylpyridinium chloride (30004-39-8) for sale [vulcanchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) | C13H14ClN | CID 10856996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Ionic liquid,CAS#:23662-66-0,4-甲基-1-(苯甲基)-吡啶盐酸盐,N-BENZYL-4-METHYL-PYRIDINIUM CHLORIDE [en.chemfish.com]

- 6. 1-benzyl-4-methyl-pyridin-1-ium chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to 1-benzyl-4-methylpyridin-1-ium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-benzyl-4-methylpyridin-1-ium chloride, a quaternary ammonium salt with applications in various fields of chemical research.

Chemical Identity and Properties

1-benzyl-4-methylpyridin-1-ium chloride is a pyridinium salt characterized by a benzyl group and a methyl group attached to the nitrogen and the fourth carbon of the pyridine ring, respectively. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-methylpyridin-1-ium chloride | [1][2] |

| CAS Number | 23662-66-0 | [3][4] |

| Molecular Formula | C₁₃H₁₄ClN | [2][5] |

| Molecular Weight | 219.71 g/mol | [2][5] |

| Canonical SMILES | CC1=CC=--INVALID-LINK--CC2=CC=CC=C2.[Cl-] | [1][5] |

| InChI Key | LJHMBIINLKLHSI-UHFFFAOYSA-M | [1][5] |

| Melting Point | 180-183 °C | [3] |

| Appearance | White to light yellow or light brown powder | [1] |

Synonyms: N-benzyl-4-methylpyridinium chloride, Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride.[2][5]

Synthesis

The primary method for the synthesis of 1-benzyl-4-methylpyridin-1-ium chloride is the Menshutkin reaction , a nucleophilic substitution reaction between a tertiary amine (4-methylpyridine) and an alkyl halide (benzyl chloride).[6]

Reaction Scheme

Caption: Synthesis of 1-benzyl-4-methylpyridin-1-ium chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of pyridinium salts.[6][7]

Materials:

-

4-Methylpyridine (γ-picoline)

-

Benzyl chloride

-

Acetonitrile (or another suitable polar aprotic solvent like toluene)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylpyridine (1.0 equivalent) in acetonitrile.

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain this temperature for 7-10 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation: Add diethyl ether to the cooled mixture to induce further precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified 1-benzyl-4-methylpyridin-1-ium chloride under vacuum to obtain the final product.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Characterization Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the pyridinium ring (downfield shifts, ~8-9 ppm).- Aromatic protons of the benzyl group (~7.3-7.6 ppm).- Methylene protons of the benzyl group (-CH₂-) as a singlet (~5.5-6.0 ppm).- Methyl protons on the pyridinium ring (-CH₃) as a singlet (~2.5-3.0 ppm). |

| ¹³C NMR | - Aromatic carbons of the pyridinium and benzyl rings.- Methylene carbon of the benzyl group.- Methyl carbon on the pyridinium ring. |

| IR (Infrared) Spectroscopy | - C-H stretching from aromatic and aliphatic groups.- C=C and C=N stretching from the aromatic rings.- C-N stretching. |

| Mass Spectrometry (MS) | - The molecular ion peak for the cation (C₁₃H₁₄N⁺) would be observed at m/z ≈ 184.26.[8] |

Applications

Quaternary pyridinium salts, such as 1-benzyl-4-methylpyridin-1-ium chloride, are versatile compounds with a range of potential applications in scientific research and development, including:

-

Phase-Transfer Catalysis: Their ionic nature allows them to facilitate reactions between reactants in different phases.

-

Ionic Liquids: As precursors or components in the formulation of ionic liquids, which are used as environmentally benign solvents and catalysts.

-

Organic Synthesis: As intermediates in the synthesis of more complex molecules.

-

Biological Screening: As part of compound libraries for screening for potential biological activities.

This technical guide provides a foundational understanding of 1-benzyl-4-methylpyridin-1-ium chloride. Further research and experimental validation are encouraged for specific applications.

References

- 1. chembk.com [chembk.com]

- 2. Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) | C13H14ClN | CID 10856996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 23662-66-0 CAS MSDS (N-BENZYL-4-METHYL-PYRIDINIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 1-benzyl-4-methyl-pyridin-1-ium chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. EP2994454A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 1-Benzyl-4-methylpyridin-1-ium | C13H14N+ | CID 423781 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 4-Methyl-benzylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt with potential applications in various scientific fields, including as an acetylcholinesterase inhibitor.[1][2][3] This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its synthesis and characterization, and visual representations of its synthesis workflow and biological signaling pathway.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through NMR and mass spectrometry. The expected and observed data are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 8.5 - 9.5 | Protons on the pyridinium ring adjacent to the nitrogen |

| 7.8 - 8.2 | Protons on the pyridinium ring meta to the nitrogen | |

| 7.2 - 7.6 | Protons on the benzyl ring | |

| 5.5 - 6.0 | Methylene protons (-CH₂-) of the benzyl group | |

| 2.4 - 2.6 | Methyl protons (-CH₃) on the pyridinium ring | |

| ¹³C NMR | 145 - 150 | Carbons of the pyridinium ring adjacent to the nitrogen |

| 125 - 130 | Carbons of the pyridinium ring meta to the nitrogen | |

| 128 - 135 | Carbons of the benzyl ring | |

| 60 - 65 | Methylene carbon (-CH₂-) of the benzyl group | |

| 20 - 25 | Methyl carbon (-CH₃) on the pyridinium ring |

Table 2: Mass Spectrometry (MS) Data of this compound

| Parameter | Value | Description |

| Molecular Ion (M⁺) | m/z 184.11 | C₁₃H₁₄N⁺ |

| Fragmentation Ion | m/z 91.05 | Tropylium ion (C₇H₇⁺) from cleavage of the benzyl group |

| Fragmentation Ion | m/z 93.07 | 4-Methylpyridine radical cation from loss of the benzyl group |

Experimental Protocols

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through a standard quaternization reaction.

-

Materials: 4-methylpyridine, benzyl chloride, and a suitable solvent such as acetonitrile or toluene.

-

Procedure:

-

In a round-bottom flask, dissolve 4-methylpyridine in the chosen solvent.

-

Add an equimolar amount of benzyl chloride to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction.

-

The product, being a salt, will precipitate out of the solution.

-

The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

-

2.2. NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

Two-dimensional NMR techniques such as COSY and HSQC can be employed for unequivocal assignment of proton and carbon signals.

-

2.3. Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, typically methanol or acetonitrile.

-

-

Instrumentation:

-

An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of quaternary ammonium salts.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source.

-

The instrument is operated in positive ion mode to detect the cationic 4-Methyl-benzylpyridinium ion.

-

A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions to confirm the structure.

-

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

References

- 1. Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 3. pubs.acs.org [pubs.acs.org]

Thermal Analysis of 4-Methyl-benzylpyridinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of 4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt with applications in various fields, including as an ionic liquid and in the synthesis of biologically active compounds. The thermal stability and phase behavior of this compound are critical parameters for its handling, storage, and application. This document details the experimental methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents the available thermal data, and offers insights into the interpretation of these results.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. For this compound, DSC and TGA are particularly insightful.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. Endothermic events, like melting, result in a positive heat flow, while exothermic events, such as decomposition, result in a negative heat flow.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful tool for determining the thermal stability of a material, identifying the temperature ranges of decomposition, and quantifying the amount of volatile components.

Experimental Protocols

The following sections describe generalized yet detailed experimental protocols for the DSC and TGA of this compound, based on common practices for organic salts and ionic liquids.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan.

-

Encapsulation: The pan is hermetically sealed to prevent any loss of volatile components during heating.

-

Instrument Setup:

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Atmosphere: The DSC cell is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is subjected to a controlled heating program. A typical program involves:

-

An initial isothermal period at a temperature below the expected melting point (e.g., 25°C for 5 minutes) to ensure thermal equilibrium.

-

A heating ramp at a constant rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).

-

A cooling ramp at a controlled rate back to the initial temperature.

-

-

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The resulting plot is a DSC thermogram.

-

Data Analysis: The thermogram is analyzed to determine:

-

Melting Point (Tm): The temperature at which the endothermic peak corresponding to melting reaches its maximum.

-

Onset Temperature (Tonset): The temperature at which the melting process begins, determined by the intersection of the baseline and the tangent of the melting peak.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which is proportional to the energy required to melt the sample.

-

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: The TGA furnace is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to ensure that the observed mass loss is due to thermal decomposition and not oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting plot is a TGA thermogram.

-

Data Analysis: The TGA curve is analyzed to determine:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Decomposition Steps: The number of distinct steps in the mass loss curve, which may indicate different decomposition reactions.

-

Temperature of Maximum Decomposition Rate (Tpeak): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Quantitative Data Summary

The following table summarizes the available quantitative thermal analysis data for this compound.

| Analysis Type | Parameter | Value | Reference |

| DSC | Melting Point (Peak) | 182°C | [1] |

| TGA | Temperature at 5% Mass Loss | 220°C | [1] |

Visualization of Experimental and Data Analysis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the thermal analysis experiments and the subsequent data interpretation.

Interpretation of Results

The available thermal analysis data provides key insights into the physical and chemical stability of this compound.

-

DSC Analysis: The endothermic peak at 182°C in the DSC thermogram clearly indicates the melting point of the compound.[1] This is a first-order phase transition from a solid to a liquid state. The sharpness of the melting peak can provide a qualitative indication of the sample's purity; a sharp peak is generally associated with high purity. The absence of other significant thermal events before this temperature suggests that the compound is stable in its solid form up to its melting point.

-

TGA Analysis: The TGA data, which shows a 5% mass loss at 220°C, indicates the onset of thermal decomposition.[1] This temperature is a critical parameter for defining the upper limit of the compound's thermal stability. For applications involving heating, it is crucial to maintain the temperature below this point to avoid degradation. The decomposition of pyridinium salts often involves the cleavage of the N-alkyl or N-benzyl bond.

Conclusion

The thermal analysis of this compound by DSC and TGA reveals important characteristics of its thermal behavior. The compound exhibits a distinct melting point at 182°C and begins to decompose at approximately 220°C.[1] These findings are essential for establishing safe handling, storage, and processing conditions. For drug development professionals and researchers, understanding the thermal stability of this and related compounds is fundamental for formulation design, stability studies, and ensuring product quality and efficacy. Further studies to elucidate the full decomposition pathway and quantify the enthalpy of fusion would provide a more complete thermal profile of this versatile compound.

References

Solubility Profile of 4-Methyl-benzylpyridinium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-benzylpyridinium chloride, a quaternary ammonium salt with potential applications in various fields, including as an ionic liquid and phase transfer catalyst. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and application in diverse chemical processes.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative data on the solubility of this compound in a range of organic solvents. However, qualitative solubility can be inferred from documented synthesis and purification procedures. The following table summarizes the available qualitative solubility information.

| Solvent System | Temperature | Solubility | Source |

| Ethanol/Water | Elevated (Reflux) | Soluble | [1] |

| Diethyl Ether | Room Temperature | Sparingly Soluble / Insoluble | [1] |

| Acetonitrile | Elevated (Reflux) | Soluble (as a reaction solvent) | [1] |

Note: The solubility in acetonitrile is inferred from its use as a reaction solvent in the synthesis of this compound, implying that the product has at least some solubility in it at elevated temperatures.[1]

Factors Influencing Solubility

As a pyridinium-based ionic liquid, the solubility of this compound is governed by the principle of "like dissolves like." Its ionic nature, due to the positively charged pyridinium ring and the chloride anion, suggests a preference for polar solvents. The presence of the nonpolar benzyl and methyl groups, however, introduces some lipophilic character, potentially allowing for some solubility in less polar organic solvents.

Generally, the solubility of ionic liquids in organic solvents is influenced by:

-

Polarity of the Solvent: Polar solvents are more likely to solvate the charged ions of the salt.

-

Hydrogen Bonding Capability of the Solvent: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the chloride anion and the pyridinium ring.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Determine the mass of the solution in the volumetric flask.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved this compound can be calculated by subtracting the initial mass of the empty flask.

-

Alternatively, the concentration of the saturated solution can be determined using a pre-calibrated analytical technique such as UV-Vis spectrophotometry or HPLC. For this, the filtered saturated solution would be appropriately diluted and analyzed.

-

-

Data Analysis:

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

References

An In-depth Technical Guide on the Quaternization of 4-Methylpyridine with Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quaternization of 4-methylpyridine with benzyl chloride, a classic example of a Menschutkin reaction. This reaction is fundamental in organic synthesis, particularly for the generation of quaternary ammonium salts, which have broad applications in catalysis, as ionic liquids, and in the development of pharmaceutical agents.

Reaction Mechanism

The quaternization of 4-methylpyridine with benzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the lone pair of electrons on the nitrogen atom of the 4-methylpyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. Simultaneously, the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group.

The reaction results in the formation of a new carbon-nitrogen bond, yielding the N-benzyl-4-methylpyridinium cation with a chloride counter-ion. The transition state involves a trigonal bipyramidal geometry at the benzylic carbon, where the nitrogen atom and the chlorine atom are in apical positions.

Caption: SN2 mechanism of 4-methylpyridine quaternization.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-benzyl-4-methylpyridinium chloride, based on established procedures for similar quaternization reactions.

Materials and Equipment

-

Reactants: 4-methylpyridine (≥98%), Benzyl chloride (≥99%)

-

Solvent: Acetonitrile (anhydrous, ≥99.8%)

-

Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, dropping funnel, thermometer, rotary evaporator, Buchner funnel, filtration flask, vacuum pump, glassware for recrystallization.

Synthesis Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel is charged with 4-methylpyridine (e.g., 0.1 mol) and anhydrous acetonitrile (100 mL).

-

Addition of Benzyl Chloride: Benzyl chloride (e.g., 0.1 mol) is dissolved in anhydrous acetonitrile (50 mL) and placed in the dropping funnel. The solution of benzyl chloride is added dropwise to the stirred solution of 4-methylpyridine at room temperature over a period of 30 minutes.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then triturated with diethyl ether to remove any unreacted starting materials.

-

Purification: The crude solid is collected by filtration and recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield pure N-benzyl-4-methylpyridinium chloride as a white crystalline solid.

-

Characterization: The purified product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary

The rate of the Menschutkin reaction is significantly influenced by the solvent, temperature, and the nature of the reactants. The reaction follows second-order kinetics, with the rate law expressed as: Rate = k[4-methylpyridine][benzyl chloride].

The following table summarizes representative kinetic data for Menschutkin reactions involving benzyl halides and tertiary amines, which provide a comparative understanding of the factors affecting the reaction rate.

| Alkyl Halide | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M-1s-1) | Activation Energy (Ea) (kJ/mol) |

| Benzyl Chloride | N,N-Dimethylaniline | Acetone | 27 | 1.95 x 10-5 | Not Reported |

| Benzyl Chloride | N,N-Dimethylaniline | Methanol | 27 | 4.24 x 10-5 | Not Reported |

| Benzyl Chloride | N,N-Dimethylaniline | Acetonitrile | 27 | 5.30 x 10-5 | Not Reported |

| Benzyl Bromide | Poly(4-vinyl pyridine) | Sulpholane | 60 | Not Reported | 52.6 ± 4.9 |

Note: The data presented are for analogous systems and serve to illustrate the magnitude of the rate constants and activation energies. The rate of quaternization of 4-methylpyridine with benzyl chloride is expected to be of a similar order of magnitude.

Spectroscopic Data of N-Benzyl-4-methylpyridinium Chloride

The structure of the product, N-benzyl-4-methylpyridinium chloride, can be confirmed by various spectroscopic techniques.

| Technique | Description of Expected Signals |

| 1H NMR | Aromatic protons of the pyridinium ring (δ ~8.5-9.0 ppm, d and δ ~7.8-8.2 ppm, d), aromatic protons of the benzyl group (δ ~7.2-7.6 ppm, m), benzylic protons (-CH2-) (δ ~5.5-6.0 ppm, s), and methyl protons (-CH3) (δ ~2.4-2.7 ppm, s). |

| 13C NMR | Pyridinium ring carbons (δ ~160 ppm, C4; δ ~145 ppm, C2/C6; δ ~128 ppm, C3/C5), benzyl group carbons (δ ~134 ppm, Cipso; δ ~129-130 ppm, Cortho, meta, para), benzylic carbon (-CH2-) (δ ~63 ppm), and methyl carbon (-CH3) (δ ~22 ppm). |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the molecular cation [M]+ (N-benzyl-4-methylpyridinium) at m/z ≈ 184.11. |

Whitepaper: A Technical Guide to the Biological Activities of Pyridinium Salts

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyridinium salts, a class of N-heterocyclic aromatic compounds, have emerged as privileged scaffolds in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth overview of the significant biological properties of pyridinium salts, including their antimicrobial, anticancer, enzyme-inhibiting, and antiviral effects. The document details the mechanisms of action, presents quantitative biological activity data in structured tables for comparative analysis, and provides standardized experimental protocols for their evaluation. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their therapeutic potential in drug discovery and development.

Introduction to Pyridinium Salts

Pyridinium salts are organic compounds containing the pyridinium cation, [C₅H₅NH]⁺, which is the conjugate acid of pyridine.[4] The structure consists of a six-membered aromatic ring with a positively charged nitrogen atom. This charge and the ability to modify the pyridine ring and the N-substituent extensively allow for the fine-tuning of their chemical and physical properties, such as hydrophobicity and surface activity.[5][6] These modifications are crucial for their interaction with biological targets and are a key reason for their broad spectrum of activities, which range from use as surfactants and germicides to complex roles as therapeutic agents.[1][7] Their biological significance is underscored by their presence in natural products and their increasing application in the development of novel drugs targeting cancer, microbial infections, and neurological disorders.[1][2][8]

Antimicrobial Activity

Pyridinium salts exhibit significant antimicrobial properties, particularly against bacteria and fungi. Their cationic nature is fundamental to their mechanism of action.[5]

Mechanism of Action

The primary mechanism of antimicrobial activity for pyridinium salts is the disruption of the bacterial cell membrane.[5][9] The positively charged pyridinium head group interacts electrostatically with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial adsorption is followed by the insertion of hydrophobic alkyl chains into the lipid bilayer, which compromises membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately cell death.[10] The effectiveness of this action is dependent on a balance between hydrophobicity and hydrophilicity.[11][12]

Caption: Antimicrobial mechanism of pyridinium salts via membrane disruption.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyridinium salts is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class/Name | Target Microorganism | MIC (µg/mL) | Reference |

| Benzylidenehydrazinylpyridinium (3d) | Staphylococcus aureus | 4 | [13] |

| Benzylidenehydrazinylpyridinium (3d) | Escherichia coli | 256 | [13] |

| Benzylidenehydrazinylpyridinium (3d) | Pseudomonas aeruginosa | 32 | [13] |

| Pyridinium Bromide Salts (57-59) | Xanthomonas oryzae | N/A (Excellent Activity Reported) | [11] |

| N-alkylated pyridine-based salts (66) | S. aureus & E. coli | 100 (Reported as concentration with 56% & 55% inhibition) | [11] |

| Fluorinated Pyridinium Salts (11-13, etc.) | Various Bacteria & Fungi | 4 - 8 | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Preparation of Microorganism: Inoculate a loopful of the test microorganism from a fresh culture into a tube of sterile Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Pyridinium Salt: Dissolve the pyridinium salt in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold serial dilutions of the stock solution in MHB in a 96-well microtiter plate.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of the pyridinium salt at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Anticancer Activity

A growing body of research demonstrates the potent cytotoxic effects of pyridinium salts against various cancer cell lines.[1][8][15] Their anticancer activity is mediated through multiple mechanisms, making them promising candidates for cancer therapy.

Mechanisms of Action

Pyridinium salts can induce cancer cell death through several pathways:

-

Induction of Apoptosis: Many pyridinium compounds trigger programmed cell death (apoptosis). One mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress and activates the caspase signaling cascade, including caspase-8 and caspase-3.[8]

-

PI3K/Akt/mTOR Pathway Inhibition: Certain derivatives, such as tanshinone I-pyridinium salt a4, have been shown to inhibit key enzymes in cell survival pathways. Compound a4 targets PI3Kα, preventing the phosphorylation of Akt and mTOR, which are crucial for cell proliferation and survival.[16][17]

-

Membrane Disruption: Similar to their antimicrobial action, synthetic pyridinium salts can disturb the lipid membranes of cancer cells, leading to cell death.[8]

-

Autophagy Inhibition: Some pyridinium-hydrazone derivatives have been reported to exert their antitumor effect by inhibiting autophagic flux.[8]

Caption: ROS-mediated apoptotic pathway induced by pyridinium salts.[8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyridinium salt.[16][17]

Quantitative Anticancer Data

The cytotoxic activity of pyridinium salts is often expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Name/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tanshinone I-Pyridinium Salt (a4) | MDA-MB-231 (Breast Cancer) | 1.41 | [17] |

| Tanshinone I-Pyridinium Salt (a4) | HepG2 (Hepatocellular Carcinoma) | 1.63 | [17] |

| Tanshinone I-Pyridinium Salt (a4) | 22RV1 (Prostate Cancer) | 1.40 | [17] |

| Hydrazone-linked dimeric pyridinium salts | Colon & Breast Cancer Lines | 59 - 64 | [18] |

| IDA (Reference Compound) | HL60 (Leukaemia) | 9.5 | [8] |

| IDA (Reference Compound) | HL60/MX2 (Resistant Leukaemia) | 19.0 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinium salt in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

Pyridinium salts have been identified as inhibitors of several clinically important enzymes.[19]

-

Acetylcholinesterase (AChE) Inhibition: Certain pyridinium derivatives are potent inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[20] This activity is relevant for the treatment of Alzheimer's disease. Some compounds exhibit time-dependent inhibition, suggesting a strong and lasting interaction with the enzyme.[20]

-

PI3Kα Inhibition: As mentioned in the anticancer section, specific pyridinium salts can act as PI3Kα inhibitors, a key target in cancer therapy. The tanshinone I-pyridinium derivative a4 showed an IC₅₀ of 9.24 ± 0.20 μM against this enzyme.[16][17]

Antiviral Activity

The investigation into the antiviral properties of pyridinium salts is an emerging area. Studies have shown that some pyridinium compounds possess activity against various viruses. For example, pyridinium salts have been reported to have activity against SARS-CoV and Feline Infectious Peritonitis Virus (FIPV). The mechanism of action is still under investigation but may involve interference with viral entry or replication processes.

Synthesis of Biologically Active Pyridinium Salts

The synthesis of pyridinium salts is typically straightforward, allowing for the creation of large and diverse chemical libraries for biological screening. A common and efficient method is the quaternization of a pyridine derivative.[9][21]

Caption: General workflow for the synthesis and evaluation of pyridinium salts.[9]

Conclusion and Future Perspectives

Pyridinium salts represent a versatile and highly promising class of compounds with a wide array of biological activities. Their efficacy as antimicrobial and anticancer agents is well-documented, with clear mechanisms of action involving membrane disruption and induction of apoptosis. The structure-activity relationship is heavily influenced by the nature of the substituents on the pyridine ring and the nitrogen atom, particularly the balance of hydrophobicity and hydrophilicity.[6] The potential for these compounds to act as enzyme inhibitors and antiviral agents further broadens their therapeutic applicability. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel derivatives through combinatorial synthesis, and conducting in-vivo studies to translate the promising in-vitro results into viable clinical applications. The continued exploration of pyridinium scaffolds is a valuable endeavor in the quest for new and effective therapeutic agents.

References

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 4. Pyridinium - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of 4-Methyl-benzylpyridinium chloride via Nucleophilic Substitution

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-Methyl-benzylpyridinium chloride, also known as 1-benzyl-4-methylpyridin-1-ium chloride, via a nucleophilic substitution reaction.[1] The described method is a robust and efficient laboratory-scale procedure involving the quaternization of 4-methylpyridine with benzyl chloride.[1] This protocol outlines the reaction setup, purification, and comprehensive analytical characterization of the final product, yielding high-purity material suitable for research and development applications.

Introduction

This compound is a quaternary ammonium salt with applications in various fields of chemical synthesis and materials science. Structurally, it consists of a pyridinium ring with a methyl group at the 4-position and a benzyl group attached to the nitrogen atom, with a chloride counterion.[1] The synthesis is achieved through a classic SN2 reaction, where the nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride. This application note presents a reliable method for its synthesis and characterization.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic attack of 4-methylpyridine on benzyl chloride, displacing the chloride ion and forming the quaternary pyridinium salt.

Caption: Logical diagram of the SN2 nucleophilic substitution mechanism.

Experimental Protocol

This section details the required materials and the step-by-step procedure for the synthesis, isolation, and purification of this compound.

Materials and Equipment

-

Reagents: 4-Methylpyridine (≥98%), Benzyl chloride (≥99%), Anhydrous acetonitrile (≥99.8%), Diethyl ether (anhydrous), Ethanol (absolute), Deionized water.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, inert gas line (Nitrogen or Argon), Büchner funnel, vacuum flask, rotary evaporator, standard laboratory glassware.

Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar quantities of 4-methylpyridine and benzyl chloride.[1]

-

Solvent Addition: Add anhydrous acetonitrile to the flask. The typical concentration is around 0.5-1.0 M.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[1]

-

Heating: Heat the reaction mixture to reflux at 80–90°C with vigorous stirring.[1]

-

Reaction Time: Maintain the reflux for 12–24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] The formation of a white precipitate indicates product formation.

Isolation and Purification

-

Cooling: After the reaction is complete, cool the mixture to room temperature, which should increase the amount of precipitated product.[1]

-

Filtration: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.[1]

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[1]

-

Drying: Dry the purified white crystals under vacuum to remove residual solvents.

Data Presentation

The following tables summarize the key physicochemical properties, reaction parameters, and analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-benzyl-4-methylpyridin-1-ium chloride | [1][2] |

| CAS Number | 23662-66-0 | [2][3][4] |

| Molecular Formula | C₁₃H₁₄ClN | [1][2][4] |

| Molecular Weight | 219.71 g/mol | [1][2][4] |

| Appearance | White crystalline solid | - |

| Melting Point | 180–183°C |[1] |

Table 2: Reaction Conditions and Expected Results

| Parameter | Condition / Value | Reference |

|---|---|---|

| Reactants | 4-Methylpyridine, Benzyl Chloride (1:1 molar ratio) | [1] |

| Solvent | Anhydrous Acetonitrile | [1] |

| Temperature | 80–90°C (Reflux) | [1] |

| Time | 12–24 hours | [1] |

| Expected Yield | >85% | [1] |

| Expected Purity | ≥99% (by HPLC) |[1] |

Table 3: Analytical Characterization Data

| Technique | Parameters & Expected Results | Reference |

|---|---|---|

| HPLC | Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFARetention Time: ~6.2 minutes | [1] |

| ¹H NMR | Aromatic protons: δ 7.2–8.5 ppmBenzyl protons (CH₂): δ 4.5–5.0 ppmMethyl group (CH₃): δ 2.5 ppm | [1] |

| ¹³C NMR | Pyridinium carbons: δ 120–150 ppmBenzyl carbons: δ 40–50 ppmMethyl carbon: δ 20–25 ppm | [1] |

| Mass Spec. | Molecular Ion (M⁺): m/z 219.71 | [1] |

| DSC | Endothermic peak at ~182°C (melting) | [1] |

| TGA | 5% weight loss at ~220°C |[1] |

Experimental Workflow Visualization

The entire process from reaction setup to final analysis is depicted in the workflow diagram below.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The protocol described herein provides a straightforward and reproducible method for the synthesis of high-purity this compound. The quaternization reaction is efficient, and the purification by recrystallization yields a product that meets the stringent purity requirements for advanced research and development purposes. For industrial-scale synthesis, the use of phase-transfer catalysts could be explored to potentially enhance reaction rates.[1]

References

- 1. This compound (30004-39-8) for sale [vulcanchem.com]

- 2. Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) | C13H14ClN | CID 10856996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 23662-66-0 CAS MSDS (N-BENZYL-4-METHYL-PYRIDINIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ionic liquid,CAS#:23662-66-0,4-甲基-1-(苯甲基)-吡啶盐酸盐,N-BENZYL-4-METHYL-PYRIDINIUM CHLORIDE [en.chemfish.com]

Application Notes and Protocols: 4-Methyl-benzylpyridinium chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is invaluable in organic synthesis, offering advantages such as milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and more environmentally benign reagents and solvents. 4-Methyl-benzylpyridinium chloride is a quaternary ammonium salt that can function as an effective phase transfer catalyst. Its amphiphilic nature, possessing both a hydrophilic pyridinium head and a lipophilic benzyl group, allows it to transport anions from the aqueous or solid phase into the organic phase where the reaction occurs.[1][2] These notes provide an overview of the applications and detailed protocols for utilizing this compound as a phase transfer catalyst in organic synthesis.

Application Notes

Mechanism of Action

The catalytic action of this compound in a biphasic system involves the exchange of its chloride anion with the anion of a reactant from the aqueous or solid phase. The resulting lipophilic ion pair, containing the reactant anion, is then transferred into the organic phase.[1][2] In the organic phase, the "naked" anion is more reactive as it is less solvated, leading to an accelerated reaction with the organic-soluble substrate. After the reaction, the catalyst cation pairs with the leaving group anion and migrates back to the aqueous or solid phase to repeat the cycle.

Advantages in Synthesis

The use of this compound as a phase transfer catalyst offers several benefits:

-

Enhanced Reaction Rates: By bringing reactants together from immiscible phases, the catalyst significantly increases the reaction rate.

-

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and atmospheric pressure.

-

Improved Yields and Purity: Side reactions are often minimized, leading to higher yields of the desired product.

-

Use of Inexpensive Reagents: It allows for the use of inexpensive inorganic bases (e.g., NaOH, K2CO3) and nucleophiles in an aqueous or solid form.[3]

-

Solvent Flexibility: It enables the use of a wider range of less polar, aprotic solvents, reducing the need for expensive and often toxic polar aprotic solvents like DMSO or DMF.[1][3]

-

Simplified Work-up: The catalyst and inorganic byproducts can often be easily removed by simple phase separation and washing.

Key Applications

This compound can be employed in a variety of phase transfer catalyzed reactions, including:

-

Nucleophilic Substitution Reactions: Such as the synthesis of ethers, esters, nitriles, and azides from alkyl halides.[4]

-

Wittig Reaction: For the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. This is a prominent application for synthesizing stilbene and its derivatives.[5][6][7]

-

Alkylation Reactions: C-, O-, N-, and S-alkylation of various substrates.

-

Oxidation Reactions: Using oxidizing agents like potassium permanganate or potassium dichromate in a biphasic system.

-

Reduction Reactions: Employing reducing agents such as sodium borohydride.

Experimental Protocols

Protocol 1: Synthesis of (E)-Stilbene via Wittig Reaction

This protocol describes the synthesis of (E)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride, utilizing this compound as the phase transfer catalyst. The catalyst facilitates the deprotonation of the phosphonium salt by an aqueous base to form the ylide in the organic phase.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

This compound

-

Dichloromethane (CH2Cl2)

-

50% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (10 mmol, 3.89 g) and benzaldehyde (12 mmol, 1.27 g).

-

Add this compound (0.5 mmol, 0.11 g) to the flask.

-

Add 20 mL of dichloromethane to the flask and stir the mixture to dissolve the solids.

-

To the vigorously stirred organic solution, slowly add 20 mL of a 50% aqueous sodium hydroxide solution.

-

Continue to stir the biphasic mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer with 2 x 20 mL of deionized water and then with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-